molecular formula C16H18N2O4S B296390 N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B296390
M. Wt: 334.4 g/mol
InChI Key: BCBJZCOPAMTHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTA-EG6 and belongs to the class of benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide in lab experiments is its potential as a fluorescent probe for the detection of zinc ions. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential use in the treatment of cancer and other diseases. Moreover, the development of novel derivatives of this compound may lead to the discovery of compounds with improved efficacy and bioavailability.

Synthesis Methods

The synthesis of N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves the reaction of 2-aminobenzenethiol and ethyl 3-bicyclo[2.2.1]hept-2-ene-5-carboxylate in the presence of triethylamine and acetic anhydride. The reaction yields the intermediate compound, which is further reacted with N-(2-aminoethyl)glycine to obtain the final product.

Scientific Research Applications

N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, it has been investigated for its anti-cancer properties and has shown significant cytotoxicity against various cancer cell lines.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(3-bicyclo[2.2.1]heptanyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H18N2O4S/c19-15(17-13-8-10-5-6-11(13)7-10)9-18-16(20)12-3-1-2-4-14(12)23(18,21)22/h1-4,10-11,13H,5-9H2,(H,17,19)

InChI Key

BCBJZCOPAMTHRP-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Canonical SMILES

C1CC2CC1CC2NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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